molecular formula C14H29NO2 B3321770 Dodecyl 2-aminoacetate CAS No. 13827-65-1

Dodecyl 2-aminoacetate

Cat. No. B3321770
CAS RN: 13827-65-1
M. Wt: 243.39 g/mol
InChI Key: YVZRXRJDBYHNMK-UHFFFAOYSA-N
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Description

Dodecyl 2-aminoacetate, also known as Dodecyl aminoacetate hydrochloride, is a chemical compound with the molecular formula C14H30ClNO2 . It has a molecular weight of 279.85 .


Molecular Structure Analysis

The molecular structure of this compound consists of a long carbon chain (dodecyl group) attached to an aminoacetate group . Unfortunately, specific details about the molecular structure analysis are not available in the retrieved resources.


Physical And Chemical Properties Analysis

This compound is a hydrochloride . Unfortunately, specific physical and chemical properties like boiling point, melting point, solubility, etc., are not available in the retrieved resources.

Safety and Hazards

Dodecyl 2-aminoacetate may cause long-lasting harmful effects to aquatic life . It is recommended to avoid release to the environment and dispose of contents/container to an approved waste disposal plant .

properties

IUPAC Name

dodecyl 2-aminoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-17-14(16)13-15/h2-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVZRXRJDBYHNMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501314683
Record name Glycine dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13827-65-1
Record name Glycine dodecyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13827-65-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501314683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 100 ml round bottom flask equipped with a condenser, addition funnel, thermometer and mechanical stirrer was charged with D-glucono-1,5-1-actone (5.0 g, 0.03 mole) and isopropanol (35 g). The suspension was heated to 50° C. over 15 minutes. A mixture of glycine dodecyl ester p-toluenesulfonate salt (11.7 g, 0.03 mole), triethylamine (2.9 g 0.03 mole) and isopropanol (20 g) were added dropwise over 15 minutes from an addition funnel. The reaction mixture was stirred rapidly for about 2 hrs and then cooled to room temperature. The white product was filtered, washed with chloroform (3×150 ml) and dried under high vacuum at 35° C. giving 7.2 g (61% yield) of N-D-gluconyl dodecyl glycinate with a melting point of 121°-122° C. and 98.6% purity.
[Compound]
Name
D-glucono-1,5-1-actone
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
solvent
Reaction Step One
Name
glycine dodecyl ester p-toluenesulfonate salt
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Yield
61%

Synthesis routes and methods II

Procedure details

A 100 ml round bottom flask equipped with a condenser, addition funnel, thermometer and mechanical stirrer was charged with D-glucono-1,5-lactone (5.0 g, 0.03 mole) and isopropanol (35 g). The suspension was heated to 50° C. over 15 minutes. A mixture of glycine dodecyl ester p-toluenesulfonate salt (11.7 g, 0.03 mole), triethylamine (2.9 g 0.03 mole) and isopropanol (20 g) were added dropwise over 15 minutes from an addition funnel. The reaction mixture was stirred rapidly for about 2 hrs and then cooled to room temperature. The white product was filtered, washed with chloroform (3×150 ml) and dried under high vacuum at 35° C. giving 7.2 g (61% yield) of N-D-gluconyl dodecyl glycinate with a melting point of 121°-122° C. and 98.6% purity.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
solvent
Reaction Step One
Name
glycine dodecyl ester p-toluenesulfonate salt
Quantity
11.7 g
Type
reactant
Reaction Step Two
Quantity
2.9 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
solvent
Reaction Step Two
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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